Amino Tadalafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Amino Tadalafil is an analog of Tadalafil, which is primarily used for treating erectile dysfunction and pulmonary arterial hypertension. Structurally, Amino Tadalafil retains the core features of Tadalafil while incorporating an amino group that enhances its pharmacological properties. It acts as a potent inhibitor of phosphodiesterase-5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in smooth muscle tissues, particularly in the corpus cavernosum of the penis . The chemical formula for Amino Tadalafil is C21H18N4O4, and it has a molecular weight of approximately 378.39 g/mol .

Similar to tadalafil, aminotadalafil is believed to act as a phosphodiesterase type 5 (PDE5) inhibitor [, ]. PDE5 is an enzyme that breaks down a molecule called cyclic guanosine monophosphate (cGMP), which plays a role in relaxation of smooth muscle tissue. By inhibiting PDE5, aminotadalafil may increase blood flow to certain tissues, potentially leading to effects similar to tadalafil [, ]. However, the specific mechanism of action of aminotadalafil needs further investigation [].

As aminotadalafil is not an approved medication, its safety profile is not well-established. Research on this compound is in the preliminary stages and should only be handled by qualified researchers in a laboratory setting []. There is a potential for adverse effects similar to those seen with tadalafil, which can include headache, flushing, and indigestion [].

Potential Mechanisms of Action

Research suggests that Aminotadalafil shares similar mechanisms of action with Tadalafil. Both drugs belong to a class of medications called phosphodiesterase-5 (PDE5) inhibitors. PDE5 is an enzyme found in smooth muscle tissue throughout the body, including the penis. When PDE5 is inhibited, it leads to increased blood flow to the penis, which is crucial for achieving and maintaining an erection [].

Studies have explored the potential of Aminotadalafil for investigating various biological processes beyond erectile function. Here are some promising areas of research:

Pulmonary Arterial Hypertension (PAH)

Similar to Tadalafil, Aminotadalafil may be useful in researching pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries that supply the lungs []. By relaxing smooth muscle cells in the pulmonary arteries, Aminotadalafil could potentially improve blood flow and reduce pressure.

Heart Failure

Research suggests that Aminotadalafil might be helpful in studying heart failure, a condition where the heart struggles to pump blood effectively. Aminotadalafil's ability to relax smooth muscle cells could potentially improve blood flow and reduce workload on the heart, but more research is needed [].

Cancer Research

Some studies have investigated the potential role of Aminotadalafil in cancer research. The rationale behind this exploration lies in the drug's ability to affect blood flow and potentially influence tumor growth or metastasis []. However, this area of research is still in its early stages.

The primary reaction involving Amino Tadalafil is its competitive inhibition of phosphodiesterase-5. By binding to the active site of this enzyme, Amino Tadalafil prevents the hydrolysis of cGMP into GMP, leading to increased levels of cGMP within smooth muscle cells. This mechanism promotes vasodilation and enhances erectile function by facilitating increased blood flow .

Amino Tadalafil exhibits significant biological activity as a phosphodiesterase-5 inhibitor. In vitro studies have demonstrated its ability to enhance the effects of nitric oxide by prolonging the action of cGMP in target tissues. This results in improved erectile function and has potential implications for treating other conditions related to vascular health . Animal studies indicate that when combined with melatonin, Amino Tadalafil may further support recovery from oxidative damage in cavernosal tissues .

The synthesis of Amino Tadalafil can be approached through various organic chemistry techniques. One common method involves modifying existing synthetic pathways used for Tadalafil. The synthesis typically starts with a precursor that undergoes reactions such as acylation and cyclization to form the bicyclic structure characteristic of the compound. Specific details on the synthetic routes are less documented compared to Tadalafil but generally follow similar principles .

Research on the interactions of Amino Tadalafil with other compounds is limited but suggests that it may share similar interaction profiles with other phosphodiesterase-5 inhibitors like Sildenafil and Vardenafil. These interactions primarily involve competition at the phosphodiesterase-5 active site and may influence pharmacokinetics when co-administered with other medications affecting nitric oxide pathways .

Amino Tadalafil shares structural similarities with several other compounds known for their phosphodiesterase-5 inhibitory activity. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Mechanism | Unique Features |

|---|---|---|---|

| Tadalafil | C22H19N3O4 | Phosphodiesterase-5 inhibitor | Longer half-life (~17.5 hours) |

| Sildenafil | C22H30N6O4S | Phosphodiesterase-5 inhibitor | More potent against phosphodiesterase-6 |

| Vardenafil | C23H32N4O4S | Phosphodiesterase-5 inhibitor | Faster onset of action |

| Amino Tadalafil | C21H18N4O4 | Phosphodiesterase-5 inhibitor | Structural modification enhances potency |

Amino Tadalafil's distinct structural modifications provide it with unique pharmacological properties that may offer advantages over existing treatments like Tadalafil, Sildenafil, and Vardenafil in specific therapeutic contexts .

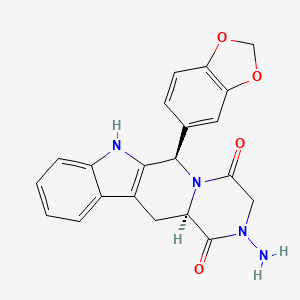

Core Scaffold and Functional Group Modifications

Amino tadalafil represents a structural analogue of the phosphodiesterase type 5 inhibitor tadalafil, characterized by a sophisticated tetracyclic framework built upon a tetrahydro-β-carboline core system [1] [2]. The molecular architecture of amino tadalafil maintains the fundamental pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold that defines the tadalafil family of compounds [3] [4] [5].

The core scaffold consists of a fused ring system incorporating four distinct structural elements: an indole moiety, a tetrahydropyridine ring, and a piperazinedione ring system, all integrated within a rigid tetracyclic framework [2] [6]. The tetrahydro-β-carboline portion forms the foundation of the molecular architecture, providing the essential structural platform for phosphodiesterase enzyme interaction [2]. This β-carboline framework represents a privileged structure in medicinal chemistry, offering optimal geometric constraints for enzyme binding while maintaining sufficient conformational flexibility for biological activity [7] [8].

The defining structural modification in amino tadalafil involves the replacement of the N-methyl group at the 2-position of the piperazinedione ring with an amino group (-NH₂) [5] [10]. This functional group substitution fundamentally alters the electronic and steric properties of the molecule while preserving the overall tetracyclic architecture. The amino group introduces additional hydrogen bonding potential and increased polarity compared to the parent methyl substituent, potentially affecting both pharmacokinetic properties and enzyme binding characteristics [11].

The benzodioxole moiety attached at position 6 remains unchanged from the parent tadalafil structure, contributing to the hydrophobic interactions essential for phosphodiesterase binding [7] [6]. This 1,3-benzodioxole substitution provides optimal spatial orientation for enzyme active site complementarity and contributes significantly to the compound's selectivity profile [6] [12].

Comparative Analysis with Parent Compound (Tadalafil)

The structural relationship between amino tadalafil and its parent compound tadalafil reveals both conserved architectural elements and critical functional modifications. Both compounds share identical stereochemical configurations at positions 6R and 12aR, maintaining the essential three-dimensional orientation required for phosphodiesterase enzyme recognition [5] [6] [12]. This stereochemical conservation ensures that amino tadalafil retains the fundamental binding geometry necessary for enzyme interaction.

The molecular formulas demonstrate the precise nature of the structural modification: tadalafil (C₂₂H₁₉N₃O₄, molecular weight 389.40 g/mol) versus amino tadalafil (C₂₁H₁₈N₄O₄, molecular weight 390.39 g/mol) [3] [4] [13]. Despite the loss of one carbon atom and the gain of one nitrogen atom, the molecular weights remain remarkably similar, with amino tadalafil being only 0.99 atomic mass units heavier than tadalafil [3] [4].

The piperazinedione ring system, critical for phosphodiesterase binding, remains structurally intact in both compounds [6] [12]. However, the substitution pattern at the N2 position creates distinct pharmacological profiles. While tadalafil contains a methyl group (-CH₃) at this position, amino tadalafil features an amino group (-NH₂), fundamentally altering the compound's hydrogen bonding capacity and electronic distribution [5] [10].

The retention of the 1,3-benzodioxole moiety at position 6 in both compounds ensures conservation of the hydrophobic binding interactions essential for enzyme affinity [7] [6]. Similarly, the tetrahydro-β-carboline core architecture remains unchanged, preserving the rigid geometric constraints that define the tadalafil pharmacophore [2] [8].

Crystallographic analysis reveals that the diketopiperazine moiety in amino tadalafil analogues exhibits greater conformational flexibility compared to the rigid pyrazinopyridoindole core of tadalafil [8]. This increased flexibility may contribute to altered binding kinetics and potentially modified selectivity profiles for different phosphodiesterase isoforms [8].

Physicochemical Properties

Thermodynamic Stability and Solubility Profiles

Amino tadalafil exhibits distinct thermodynamic characteristics that reflect its unique structural modifications. The compound demonstrates a melting point range of 280-282°C, indicating substantial thermal stability attributed to the rigid tetracyclic framework and intermolecular hydrogen bonding networks [4] [14] [15]. This elevated melting point suggests strong crystal lattice forces and molecular cohesion within the solid state structure.

The predicted boiling point of 678.9±65.0°C at 760 mmHg reflects the compound's low volatility and thermal stability [4] [14] [15]. The high boiling point correlates with the substantial molecular weight (390.39 g/mol) and extensive hydrogen bonding capacity introduced by the amino functional group [3] [4]. The flash point of 364.4±34.3°C indicates significant thermal stability under standard storage and handling conditions [14] [15].

Density measurements reveal a value of 1.6±0.1 g/cm³, suggesting a compact molecular packing arrangement in the crystalline state [4] [14] [15]. This relatively high density reflects the rigid tetracyclic architecture and efficient intermolecular interactions within the crystal lattice. The predicted vapor pressure of 0.0±2.1 mmHg at 25°C confirms the compound's non-volatile nature and stability under ambient conditions [15].

Solubility characteristics demonstrate the amphiphilic nature of amino tadalafil, with moderate solubility in organic solvents and limited aqueous solubility. In dimethyl sulfoxide and dimethyl formamide, amino tadalafil achieves solubility levels of approximately 15 mg/mL, indicating favorable interactions with polar aprotic solvents [11]. This solubility profile reflects the balance between the hydrophobic tetracyclic core and the polar amino and carbonyl functional groups.

Aqueous solubility remains limited, with amino tadalafil characterized as sparingly soluble in aqueous buffers [11]. In mixed solvent systems, such as a 1:3 DMSO:PBS solution, solubility reaches approximately 0.25 mg/mL, demonstrating the potential for formulation development using co-solvent approaches [11]. The predicted LogP value of 0.05 suggests a balanced lipophilic-hydrophilic character, with the amino group modification increasing the hydrophilic component compared to the parent tadalafil structure [15].

The polar surface area of 100.89 Ų indicates significant potential for hydrogen bonding interactions, influenced by the amino group substitution and the existing carbonyl and ether functionalities [15]. The predicted pKa value of 16.70±0.40 suggests that the amino group remains largely unprotonated under physiological conditions, maintaining the compound's neutral character in biological systems [4] [15].

Spectroscopic Identification Markers (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides definitive structural identification markers for amino tadalafil, with ¹H NMR revealing characteristic signals that distinguish it from related compounds. The most diagnostic feature appears at δH 5.11, corresponding to two protons of the amino group attached to the piperazinedione ring [5] [10] [16]. This signal represents a critical identification marker, as it replaces the methyl group signal observed in tadalafil spectra.

¹³C NMR analysis reveals a total of 21 carbon atoms, comprising 3 secondary carbons, 9 tertiary carbons, and 9 quaternary carbons [5] [10] [16]. This carbon count represents one fewer carbon than tadalafil, consistent with the replacement of the N-methyl group with an amino substituent. The DEPT-135 experiment confirms the carbon multiplicities and aids in structural assignment by differentiating methylene groups from methyl and methine carbons [10] [16].

Heteronuclear correlation experiments provide additional structural confirmation through two-dimensional NMR techniques. HSQC spectra establish direct connectivity between protons and their bonded carbons, confirming amino group attachment [17] [10]. HMBC experiments reveal critical long-range correlations, particularly the δC 164.6/δH 5.11 correlation between the carbonyl carbon and amino group protons, definitively establishing the amino substitution at the N2 position of the piperazinedione ring [5] [10].

Infrared spectroscopy confirms the presence of the amino functional group through characteristic N-H stretching vibrations, distinguishing amino tadalafil from its N-methyl parent compound [17] [18]. The infrared spectrum shows conformity with the proposed structure, with absorption bands consistent with the amide carbonyls, aromatic C-H stretching, and the distinctive N-H stretching modes of the primary amine [18].

Ultraviolet-visible spectroscopy reveals absorption maxima at 220, 283, and 290 nm, maintaining similarity to the parent tadalafil chromophore system [5] [11] [19]. These absorption bands correspond to π→π* transitions within the aromatic indole and benzodioxole systems, with the 283 and 290 nm bands being particularly characteristic of the β-carboline chromophore [11]. The retention of these spectroscopic features confirms preservation of the conjugated aromatic system despite the amino group modification.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns consistent with the proposed structure. Electrospray ionization mass spectrometry yields a molecular ion peak [M+H]⁺ at 391.1 m/z, representing a mass difference of approximately 1 atomic mass unit compared to tadalafil [5] [17] [10]. LC-MS/MS fragmentation patterns show high similarity to tadalafil with minor differences attributable to the amino group substitution [5] [17]. High-resolution mass spectrometry, including FT-ICR-MS analysis, provides exact mass determination for definitive molecular formula confirmation [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Tagami T, Aoyama A, Takeda A, Asada A, Doi T, Kajimura K, Sawabe Y. Simultaneous identification of 18 illegal adulterants in dietary supplements by using high-performance liquid chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2014;55(1):34-40. PubMed PMID: 24598225.

3: Tagami T, Takeda A, Asada A, Aoyama A, Doi T, Kajimura K, Sawabe Y. Simultaneous identification of hydroxythiohomosildenafil, aminotadalafil, thiosildenafil, dimethylsildenafil, and thiodimethylsildenafil in dietary supplements using high-performance liquid chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2013;54(3):232-6. PubMed PMID: 23863369.

4: Lee ES, Kim JW, Lee JH, Han KM, Cho S, Hwang I, Han SY, Chae K, Kim J. Identification of a new tadalafil analogue found in a dietary supplement. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(4):621-6. doi: 10.1080/19440049.2013.766766. Epub 2013 Feb 18. PubMed PMID: 23419124.

5: Häberli A, Girard P, Low MY, Ge X. Isolation and structure elucidation of an interaction product of aminotadalafil found in an illegal health food product. J Pharm Biomed Anal. 2010 Sep 21;53(1):24-8. doi: 10.1016/j.jpba.2010.03.008. Epub 2010 Mar 11. PubMed PMID: 20363087.

6: Hasegawa T, Saijo M, Ishii T, Nagata T, Haishima Y, Kawahara N, Goda Y. Structural elucidation of a tadalafil analogue found in a dietary supplement. Shokuhin Eiseigaku Zasshi. 2008 Aug;49(4):311-5. PubMed PMID: 18787317.

7: Gratz SR, Gamble BM, Flurer RA. Accurate mass measurement using Fourier transform ion cyclotron resonance mass spectrometry for structure elucidation of designer drug analogs of tadalafil, vardenafil and sildenafil in herbal and pharmaceutical matrices. Rapid Commun Mass Spectrom. 2006;20(15):2317-27. PubMed PMID: 16817245.